molecular formula C18H17NO3S B2601674 3-(4-methylsulfanylphenyl)-3-(3-oxo-1H-isoindol-2-yl)propanoic Acid CAS No. 439121-08-1

3-(4-methylsulfanylphenyl)-3-(3-oxo-1H-isoindol-2-yl)propanoic Acid

Cat. No.: B2601674
CAS No.: 439121-08-1
M. Wt: 327.4
InChI Key: BXHNIKZOCMFRHW-UHFFFAOYSA-N
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Description

3-(4-methylsulfanylphenyl)-3-(3-oxo-1H-isoindol-2-yl)propanoic Acid is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylsulfanylphenyl)-3-(3-oxo-1H-isoindol-2-yl)propanoic Acid typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoindole Core: This can be achieved through the cyclization of an appropriate phthalic anhydride derivative.

    Introduction of the Propanoic Acid Side Chain: This step might involve the alkylation of the isoindole core with a suitable halide, followed by oxidation to introduce the carboxylic acid group.

    Attachment of the 4-methylsulfanylphenyl Group: This could be done via a cross-coupling reaction such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.

    Reduction: Reduction reactions might target the carbonyl group in the isoindole ring, potentially forming alcohol derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts for Coupling Reactions: Palladium-based catalysts for Suzuki or Heck reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-methylsulfanylphenyl)-3-(3-oxo-1H-isoindol-2-yl)propanoic Acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology and Medicine

In biology and medicine, this compound might be investigated for its potential as a pharmaceutical agent. Its structural features could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or advanced coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism by which 3-(4-methylsulfanylphenyl)-3-(3-oxo-1H-isoindol-2-yl)propanoic Acid exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    3-(4-methylphenyl)-3-(3-oxo-1H-isoindol-2-yl)propanoic Acid: Lacks the sulfanyl group, which might affect its reactivity and applications.

    3-(4-methylsulfanylphenyl)-3-(3-oxo-1H-pyrrole-2-yl)propanoic Acid: Similar structure but with a pyrrole ring instead of an isoindole, which could influence its chemical properties.

Uniqueness

The presence of both the sulfanyl group and the isoindole ring in 3-(4-methylsulfanylphenyl)-3-(3-oxo-1H-isoindol-2-yl)propanoic Acid makes it unique

Properties

IUPAC Name

3-(4-methylsulfanylphenyl)-3-(3-oxo-1H-isoindol-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S/c1-23-14-8-6-12(7-9-14)16(10-17(20)21)19-11-13-4-2-3-5-15(13)18(19)22/h2-9,16H,10-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXHNIKZOCMFRHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CC(=O)O)N2CC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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